molecular formula C18H17NO3S B3005013 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2319640-97-4

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B3005013
CAS No.: 2319640-97-4
M. Wt: 327.4
InChI Key: SRGSCXRLRYJXJQ-UHFFFAOYSA-N
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Description

The compound N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide features a benzo[b]thiophene-2-carboxamide core linked to a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran moiety via a methyl group.

Properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-17(16-10-12-4-1-2-6-15(12)23-16)19-11-18(21)8-3-5-14-13(18)7-9-22-14/h1-2,4,6-7,9-10,21H,3,5,8,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGSCXRLRYJXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework combining a tetrahydrobenzofuran moiety and a benzo[b]thiophene scaffold. The presence of functional groups such as hydroxyl and carboxamide enhances its chemical reactivity and potential interactions with biological targets.

  • Molecular Formula : C16H17N1O3S1
  • Molecular Weight : Approximately 301.38 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing benzothiophene structures have been shown to inhibit various enzymes, including cholinesterases. For instance, related compounds have demonstrated IC50 values indicating effective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory Activity : Derivatives of tetrahydrobenzofuran have exhibited anti-inflammatory effects by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines. This suggests that the compound may have therapeutic applications in inflammatory conditions.
  • Neuroprotective Effects : The unique structure may contribute to neuroprotective properties, making it a candidate for further investigation in neurodegenerative disorders.

In Vitro Studies

Recent studies have focused on the synthesis and evaluation of similar compounds containing the benzo[b]thiophene structure. For example:

CompoundIC50 (μM)Target Enzyme
Compound 5f62.1AChE
Compound 5h24.35BChE

These results indicate that modifications in the benzothiophene structure can significantly enhance enzyme inhibition potency .

Cell Viability Assays

The impact of these compounds on cell viability has been assessed using SH-SY5Y neuroblastoma cells. The compounds were tested at various concentrations (0, 30, 50, 100, and 200 μM) for 24 hours using the MTT assay:

Concentration (μM)Viability (%)
0100
3095
5090
10080
20060

At their respective IC50 concentrations, these compounds exhibited no cytotoxic effects on cell viability .

Case Studies

  • Neuroprotective Potential : A study investigated the neuroprotective effects of similar benzothiophene derivatives in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce neuronal cell death and improve survival rates in vitro.
  • Antimicrobial Activity : Compounds derived from benzo[b]thiophene have been screened against various bacterial strains, showing promising antimicrobial properties with minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains of Staphylococcus aureus .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Features
Target Compound Benzo[b]thiophene-2-carboxamide 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-methyl ~341.4* Hydroxy group for H-bonding; tetrahydrobenzofuran for conformational rigidity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide Benzo[b]furan-2-carboxamide 7-methoxy, 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-methyl ~343.4* Methoxy group enhances lipophilicity; benzofuran core
N-[4-(Difluoromethoxy)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide Benzo[b]thiophene-2-carboxamide 4-(difluoromethoxy)phenyl, 5-methyl 337.38 Difluoromethoxy (electron-withdrawing); methyl enhances steric bulk
N-(4-methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Benzo[b]thiophene-3-carboxamide 4-methylphenyl, Schiff base linkage at position 3 ~380.4* Antimicrobial activity; Schiff base may influence metal chelation
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d]thiazole-6-carboxamide Benzo[d]thiazole-6-carboxamide 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-methyl 328.4 Thiazole core (nitrogen vs. sulfur); positional isomerism at carboxamide
2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Benzo[b]thiophene-3-carboxamide N-butyl-N-methylsulfamoyl, N,6-dimethyl 477.6 Sulfamoyl group enhances solubility; multiple methyl groups for stability

*Calculated based on molecular formulas.

Key Observations

Core Heterocycle Influence :

  • The benzo[b]thiophene core (target compound, ) offers sulfur-mediated hydrophobic interactions, whereas benzo[b]furan () and benzo[d]thiazole () cores introduce oxygen or nitrogen, altering electronic properties and binding affinity .
  • Positional Isomerism : The target compound’s 2-carboxamide vs. 3-carboxamide derivatives (e.g., ) may affect steric accessibility to biological targets .

Sulfamoyl and Schiff Base Moieties: These groups in and introduce polar or chelating functionalities, which could influence pharmacokinetics or antimicrobial activity .

Biological Activity: Compounds with Schiff base linkages (e.g., ) exhibit notable antibacterial and antifungal activities, suggesting that the target compound’s hydroxy and tetrahydrobenzofuran groups might similarly modulate activity . Sulfamoyl-containing derivatives (e.g., ) are often associated with enzyme inhibition (e.g., carbonic anhydrase), though this remains speculative without direct data .

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